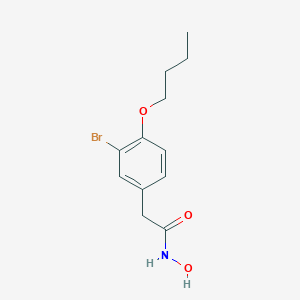
2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide: is a chemical compound with the molecular formula C12H16BrNO3 and a molecular weight of 302.16 g/mol . It is known for its unique structure, which includes a bromine atom and a butoxy group attached to a phenyl ring, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide typically involves the reaction of 3-bromo-4-butoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide can undergo oxidation reactions to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound’s ability to inhibit enzymes has led to investigations into its potential therapeutic applications. It is being explored as a treatment for conditions where enzyme inhibition is beneficial, such as certain cancers and bacterial infections .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability .
Wirkmechanismus
The mechanism of action of 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide involves the inhibition of specific enzymes. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This inhibition disrupts the enzyme’s normal function, leading to a decrease in the production of certain metabolites .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound targets enzymes such as urease and metalloproteases.
Vergleich Mit ähnlichen Verbindungen
Acetohydroxamic acid: A simpler analog without the bromine and butoxy groups.
Bufexamac: A non-steroidal anti-inflammatory drug with a similar hydroxamic acid structure.
Hydroxylamine derivatives: Compounds with similar functional groups but different substituents on the phenyl ring.
Uniqueness: 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide stands out due to its unique combination of a bromine atom and a butoxy group.
Eigenschaften
CAS-Nummer |
15560-64-2 |
|---|---|
Molekularformel |
C12H16BrNO3 |
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C12H16BrNO3/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(15)14-16/h4-5,7,16H,2-3,6,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
LOKRZPSRQFVRBE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br |
Key on ui other cas no. |
15560-64-2 |
Synonyme |
2-(3-Bromo-4-butoxyphenyl)acetohydroxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















